molecular formula C9H13FN2 B2926254 (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine CAS No. 2248210-12-8

(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine

Cat. No.: B2926254
CAS No.: 2248210-12-8
M. Wt: 168.215
InChI Key: TVIJEQDSNCSIEU-ZETCQYMHSA-N
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Description

(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine is a chiral amine compound featuring a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoropyridine and 2-methylpropan-1-amine.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the amine group, followed by nucleophilic substitution to introduce the fluoropyridine moiety.

    Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may also modulate enzymatic activity by binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine: Similar structure with a chlorine atom instead of fluorine.

    (2S)-3-(6-Bromopyridin-3-yl)-2-methylpropan-1-amine: Similar structure with a bromine atom instead of fluorine.

    (2S)-3-(6-Iodopyridin-3-yl)-2-methylpropan-1-amine: Similar structure with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. This makes it a valuable compound for medicinal chemistry applications.

Properties

IUPAC Name

(2S)-3-(6-fluoropyridin-3-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-7(5-11)4-8-2-3-9(10)12-6-8/h2-3,6-7H,4-5,11H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIJEQDSNCSIEU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=C(C=C1)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CN=C(C=C1)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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